molecular formula C₉H₅N₃O₂ B1139744 4-Phenyl-3-furoxancarbonitrile CAS No. 125520-62-9

4-Phenyl-3-furoxancarbonitrile

Cat. No. B1139744
M. Wt: 187.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-Phenyl-3-furoxancarbonitrile involves several chemical reactions starting from basic nitrile compounds. One notable method includes the thermal decomposition of nitrolic acid precursors, leading to the formation of 4-Phenyl-3-furoxancarbonitrile through a dimerization process. This compound has also been synthesized through reactions involving phenylsulfinylacetonitrile with ketones or aldehydes, leading to the formation of 4-hydroxy-2-alkenenitriles, which are further converted to substituted furans (Medana et al., 1994; Gasco et al., 1993).

Molecular Structure Analysis

The molecular structure of 4-Phenyl-3-furoxancarbonitrile has been elucidated through various analytical techniques, including NMR, IR, and X-ray crystallography. These studies have helped in understanding the electronic and spatial configuration of the molecule, which is crucial for its reactivity and interaction with biological molecules. The furoxan ring is known to be electron-rich, making it reactive towards various substrates (Calleri et al., 1986).

Chemical Reactions and Properties

4-Phenyl-3-furoxancarbonitrile undergoes various chemical reactions, including thiol-mediated nitric oxide release. This reaction is significant for its biological applications, as nitric oxide plays a crucial role in vasodilation and platelet aggregation inhibition. The compound's reactivity with thiophenol leads to the formation of phenylcyanoglyoxime and amino-substituted isoxazoles, indicating its versatile chemistry (Medana et al., 1994).

Physical Properties Analysis

The physical properties of 4-Phenyl-3-furoxancarbonitrile, such as melting point, solubility, and stability, are critical for its handling and application in various domains. While specific details on these properties are scarce, the stability of the compound under different conditions has been a focus, especially considering its application in pharmaceuticals and materials science.

Chemical Properties Analysis

Chemically, 4-Phenyl-3-furoxancarbonitrile exhibits interesting properties like the ability to act as a nitric oxide donor under specific conditions, which is a valuable trait in medicinal chemistry. The compound's interactions and transformations provide insights into its reactivity patterns, such as its behavior in the presence of thiols and its potential to undergo various organic transformations, including cyclizations and substitutions, to yield novel compounds with significant biological activity (Medana et al., 1994).

Scientific Research Applications

  • Nitric Oxide Release and Biological Evaluation : 4-Phenyl-3-furoxancarbonitrile shows the ability to release nitric oxide in the presence of thiol cofactors. It has been found effective in activating rat lung soluble guanylate cyclase, displaying vasodilatory activity, and inhibiting platelet aggregation (Medana et al., 1994).

  • Vasodilator and Platelet Antiaggregatory Activity : A derivative of 4-Phenyl-3-furoxancarbonitrile has shown high levels of activity as a vasodilator and inhibitor of platelet aggregation (Gasco et al., 1993).

  • Synthesis and Structure Studies : Research into the transformation of phenylglyoximes into amino-furoxans, including 4-Phenyl-3-furoxancarbonitrile, has been conducted, providing insights into the synthesis mechanisms and structural analysis (Gagneux & Meier, 1970).

  • Molecular Electron Density Theory Study : A study focused on the cycloaddition reaction involving 4-Phenyl-3-furoxancarbonitrile oxide, analyzing the reaction's chemo- and regioselectivity, as well as its mechanistic aspects (Hosseini, Emamian, & Domingo, 2018).

  • Synthesis and Characterization of Diaryl Furoxans : This research includes the synthesis and evaluation of bis-phenyl-3,4-furoxan, a compound related to 4-Phenyl-3-furoxancarbonitrile, for its safety and performance characteristics (Krishnamurthy et al., 2006).

  • Cytotoxic Agents and Antitumoral Activity : Certain furoxan derivatives, including 4-Phenyl-3-furoxancarbonitrile, have been investigated for their cytotoxic activity and potential antitumoral effects in vivo (Aguirre et al., 2006).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJGTWUVVVOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3-furoxancarbonitrile

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